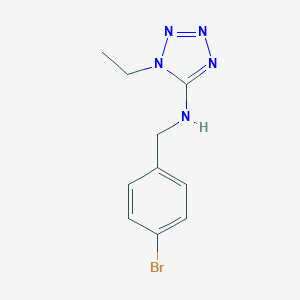![molecular formula C13H10ClNO3 B275747 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene, also known as CNB, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ether derivative that has been extensively studied due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating various cellular signaling pathways. By inhibiting PTPs, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene can alter these signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in various cellular processes. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is stable and can be easily synthesized in large quantities. However, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene also has some limitations. It is not cell-permeable, which limits its use in studying intracellular PTPs. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene research. One potential direction is to develop cell-permeable analogs of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene that can be used to study intracellular PTPs. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene could be used in combination with other inhibitors to target multiple PTPs simultaneously. Finally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene could be used in drug discovery efforts to identify new compounds that target PTPs and have potential therapeutic applications.
Conclusion
In conclusion, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is a valuable tool for studying the role of PTPs in various cellular processes. It has unique properties and potential applications in scientific research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene, researchers can use this compound to advance our understanding of cellular signaling pathways and develop new therapeutic strategies.
Méthodes De Synthèse
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene can be synthesized using various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions. The most commonly used method is the nucleophilic substitution reaction, which involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene.
Applications De Recherche Scientifique
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular signaling pathways. 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the role of PTPs in various cellular processes.
Propriétés
Formule moléculaire |
C13H10ClNO3 |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
1-chloro-4-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-1-10(2-4-11)9-18-13-7-5-12(6-8-13)15(16)17/h1-8H,9H2 |
Clé InChI |
PVCAOYFOGYPYKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)


![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)